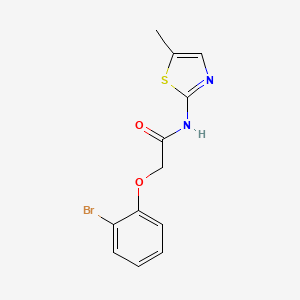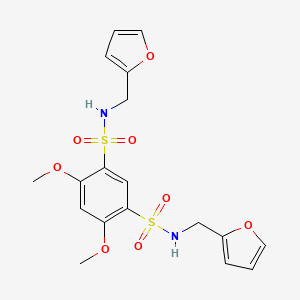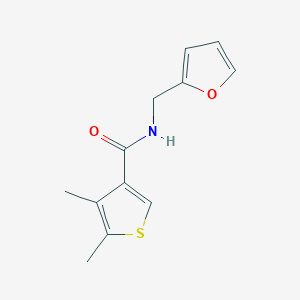![molecular formula C20H23FN2O3 B4587144 1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENOXY)-1-PROPANONE](/img/structure/B4587144.png)
1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENOXY)-1-PROPANONE
Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group is attached through etherification reactions, typically involving methoxyphenol and appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the methoxyphenoxy group.
2-[4-(2-Fluorophenyl)piperazino]-1-(4-Methoxyphenyl)-1-Ethanol: Similar structure with an ethanol group instead of a propanone group.
Uniqueness: 1-[4-(2-Fluorophenyl)piperazino]-2-(2-Methoxyphenoxy)-1-Propanone is unique due to the presence of both fluorophenyl and methoxyphenoxy groups, which may confer distinct pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-15(26-19-10-6-5-9-18(19)25-2)20(24)23-13-11-22(12-14-23)17-8-4-3-7-16(17)21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTLPPDHSDZJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B4587066.png)
![1-{2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B4587072.png)
![1-(4-bromophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4587078.png)
![3-allyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4587089.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4587095.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B4587100.png)



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4587124.png)

![N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE](/img/structure/B4587150.png)
![N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4587153.png)
![(4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4587157.png)
